(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one
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Description
(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C22H15ClFNO and its molecular weight is 363.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Compounds similar to (2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one have been synthesized and characterized for their potential applications in scientific research. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and structurally characterized. These complexes have been evaluated for their in vitro cytotoxicity against various human tumor cell lines, demonstrating significant cytotoxicity, which suggests their potential as anticancer drugs (Basu Baul et al., 2009).
Antimicrobial and Antipathogenic Activity
New thiourea derivatives, including those with chlorophenyl and fluorophenyl groups, have been synthesized and tested for their antipathogenic activity. These derivatives have shown significant activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Optical and Fluorescence Properties
The introduction of N-phenyl substituents to aminostilbenes, similar to the structure , has been reported to lead to more planar ground-state geometry, red-shifted absorption, and fluorescence spectra, and high fluorescence quantum yields at room temperature. This "amino conjugation effect" suggests potential applications in materials science, particularly in the development of optical materials with enhanced fluorescence properties (Yang, Chiou, & Liau, 2002).
Anticonvulsant Activity
Schiff bases of gamma-aminobutyric acid and gamma-aminobutyramide, structurally related to the compound , have demonstrated anticonvulsant and gammaAbu mimetic activity. Such compounds have been shown to block bicuculline-induced lethality and convulsions and to display gammaAbu agonist properties, indicating their potential as anticonvulsant agents (Kaplan et al., 1980).
Antimicrobial Agents
Synthesized 3-substituted amino-4,5-tetramethylene thieno[2,3-d][1,2,3]-triazin-4(3H)-ones have shown considerable antimicrobial activity, particularly compounds with lipophilic groups like chlorophenyl and fluorophenyl, indicating the importance of these substituents in enhancing antimicrobial properties. This research underscores the potential of such compounds in developing new antimicrobial agents (Saravanan, Mohan, & Roy, 2010).
Properties
IUPAC Name |
(2E)-2-[(4-chloroanilino)methylidene]-7-fluoro-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO/c23-15-9-11-16(12-10-15)25-13-18-20(14-5-2-1-3-6-14)17-7-4-8-19(24)21(17)22(18)26/h1-13,20,25H/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPZAISBSMTRKM-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)F)C(=O)/C2=C/NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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